molecular formula C14H15NO5 B1358949 trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-77-7

trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No. B1358949
M. Wt: 277.27 g/mol
InChI Key: DYHTYNIMADNXII-JOYOIKCWSA-N
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Description

Trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, also known as trans-2-NPE, is an organic compound used in a variety of scientific research applications. The compound is a cyclic ester, which is a type of cyclic organic compound consisting of an ester group attached to a cyclic molecule. Trans-2-NPE is a white, crystalline solid with a melting point of 97.5 °C. It is insoluble in water, but soluble in a variety of organic solvents such as ethanol and acetone.

Scientific Research Applications

Photochemical Reactions

trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid and similar compounds have been explored in photochemical reactions. For example, ethyl 2-oxo-1-cyclohexanecarboxylate undergoes photochemical reactions in various alcohols to yield ω-alkoxycarbonyl esters. This indicates the potential of these compounds in photochemical applications and synthesis of various esters (Tokuda, Watanabe, & Itoh, 1978).

Stereoselectivity in Catalysis

In the domain of catalysis, the stereoselectivity of similar compounds is significant. For instance, 2-Cyclopentylidenecyclopentanol undergoes hydrogenation over different catalysts, producing mixtures with varying ratios of trans and cis products. This showcases the influence of the catalyst on the stereoselectivity of reactions involving cyclopentane derivatives (Mitsui, Senda, & Saito, 1966).

Structural and Conformational Analysis

The structure and conformation of similar cyclopropane and cyclopentane derivatives, like cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been determined using X-ray methods. Such studies are crucial for understanding the molecular configuration and potential interactions in chemical synthesis (Korp, Bernal, & Fuchs, 1983).

Synthesis of Complex Molecules

These compounds are also utilized in the stereoselective synthesis of complex molecules, like 1,2-dialkyl-1-phenyl cyclopentanes. This involves intricate processes such as intramolecular carbolithiation of olefins, demonstrating the compound's utility in creating stereochemically complex structures (Krief, Kenda, Maertens, & Remacle, 1996).

properties

IUPAC Name

(1R,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(8-9-3-2-6-12(9)14(17)18)10-4-1-5-11(7-10)15(19)20/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHTYNIMADNXII-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

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